molecular formula C6H10O2 B1253696 Acid phosphatase CAS No. 9001-77-8

Acid phosphatase

Cat. No.: B1253696
CAS No.: 9001-77-8
M. Wt: 114.14 g/mol
InChI Key: GZCWLCBFPRFLKL-UHFFFAOYSA-N
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Description

Acid phosphatase is an enzyme that catalyzes the hydrolysis of phosphate monoesters, releasing inorganic phosphate and an alcohol. It is found in various tissues, including the prostate gland, liver, spleen, and red blood cells. This enzyme functions optimally at an acidic pH and plays a crucial role in several biological processes, including the breakdown of proteins and other molecules, regulation of cellular signaling pathways, and formation of bone tissue .

Mechanism of Action

Target of Action

Acid phosphatase (AP) is a ubiquitous enzyme found in various organisms, including plants, animals, and lower organisms like bacteria and fungi . It primarily targets phosphate monoesters, catalyzing their hydrolysis in acidic conditions . The enzyme is present in many tissues, including erythrocytes, prostatic tissue, spleen, and kidney .

Mode of Action

AP operates by freeing attached phosphoryl groups from other molecules during digestion . It can be further classified as a phosphomonoesterase . The enzyme catalyzes the hydrolysis of phosphate monoesters in acidic conditions, resulting in the formation of an alcohol and a phosphate . Some members of the AP family are metallohydrolases, having two heterovalent metal ions in the catalytic center .

Biochemical Pathways

AP plays a significant role in various metabolic processes. In plants, it acts as a phosphate (Pi) scavenger, mobilizing Pi mostly during growth or under stressed conditions like drought and Pi deprivation . In mammals, it is involved in signaling pathways and bone remodeling . The enzyme is crucial for life, being a key constituent of nucleic acids, ATP, phospholipids, etc., and plays a critical role in cell structure and functions, including energy metabolism, metabolic pathways, and signal transduction .

Pharmacokinetics

It is known that the enzyme is stored in lysosomes and functions when these fuse with endosomes, which are acidified while they function . This suggests that the enzyme’s activity and bioavailability may be influenced by intracellular pH and other cellular conditions.

Result of Action

The action of AP results in the liberation of phosphate from phosphate monoesters . This process is essential for various biological functions, including energy metabolism and signal transduction . Elevated levels of AP in the blood may indicate the presence of certain medical conditions, such as prostate cancer or Paget’s disease of bone .

Action Environment

The activity of AP is influenced by the pH of its environment. It shows optimal activity at a pH between 3 and 6 . Acid phosphomonoesterase activity generally prevails in acidic soils, whereas alkaline phosphomonoesterase activity prevails in alkaline soils . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of AP.

Biochemical Analysis

Biochemical Properties

Acid phosphatase functions as a hydrolase, facilitating the cleavage of phosphate esters to produce an alcohol and inorganic phosphate . This hydrolytic activity is optimal in acidic conditions, typically within a pH range of 4 to 7 . The enzyme interacts with several biomolecules, including phosphate monoesters and anhydrides, to release phosphate ions . In plants, this compound aids in phosphate remobilization and acquisition from the soil . In mammals, it is involved in bone remodeling and immune response .

Cellular Effects

This compound influences various cellular processes, including the breakdown of proteins and other molecules, regulation of cellular signaling pathways, and formation of bone tissue . In lysosomes, this compound aids in the hydrolysis of phosphoric esters and anhydrides, contributing to the degradation of waste materials and damaged cellular components . It also plays a role in the primary immune response and bone resorption .

Molecular Mechanism

The molecular mechanism of this compound involves the hydrolysis of phosphate monoesters. The enzyme catalyzes this reaction by forming a phospho-histidine intermediate through the nucleophilic attack of an active site histidine on the phosphate group of the substrate . This reaction follows a concerted SN2 mechanism, resulting in the release of an alcohol molecule . This compound also interacts with various biomolecules, including proteins and lipids, to regulate cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and activity of this compound can vary over time. The enzyme is known to be unstable and should be transported to the laboratory rapidly to maintain its activity . Long-term studies have shown that this compound can degrade over time, affecting its ability to hydrolyze phosphate esters . In vitro and in vivo studies have also observed changes in cellular function due to the degradation of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the enzyme plays a beneficial role in bone remodeling and immune response . At high doses, this compound can exhibit toxic or adverse effects, including disruption of cellular signaling pathways and metabolic processes . Threshold effects have been observed, indicating that the enzyme’s activity is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, including phosphate metabolism and signal transduction . The enzyme interacts with phosphate monoesters and anhydrides to release phosphate ions, which are then utilized in various cellular processes . In plants, this compound aids in the mobilization of phosphate from organic compounds in the soil . In mammals, it plays a role in bone resorption and immune response .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. In plants, the enzyme is localized in the cell walls and plays a role in phosphate mobilization . In animals, this compound is stored in lysosomes and functions when these fuse with endosomes . The enzyme’s distribution is regulated by specific transporters and binding proteins, ensuring its proper localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound varies depending on the organism and tissue type. In plants, the enzyme is often found in the cell walls and vacuoles . In animals, this compound is localized in lysosomes, Golgi bodies, and the cytosol . The enzyme’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acid phosphatase can be synthesized using various methods. One common approach involves the hydrolysis of alpha-naphthylphosphate, which liberates alpha-naphthol and phosphate. The alpha-naphthol is then coupled with diazotized 4-chloro-2-methylbenzene (Fast Red TR) to form a diazo dye . The reaction conditions typically involve an acidic environment with a pH around 5.3 and temperatures around 20°C .

Industrial Production Methods: In industrial settings, this compound is produced using recombinant DNA technology. The gene encoding this compound is inserted into a suitable host organism, such as Escherichia coli, which then expresses the enzyme. The enzyme is subsequently purified using techniques such as affinity chromatography .

Comparison with Similar Compounds

Uniqueness of this compound:

This compound is a versatile enzyme with significant roles in various biological processes and applications in scientific research, medicine, and industry. Its unique properties and functions make it a valuable tool in multiple fields.

Properties

IUPAC Name

1-prop-2-ynoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-8-5-6(2)7/h1,6-7H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCWLCBFPRFLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701009098
Record name 1-[(Prop-2-yn-1-yl)oxy]propan-2-ol
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URL https://comptox.epa.gov/dashboard/DTXSID701009098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Uteroferrin
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CAS No.

9001-77-8
Record name Acid phosphatase
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-[(Prop-2-yn-1-yl)oxy]propan-2-ol
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Record name Phosphatase, acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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